![molecular formula C7H13NO2 B1365387 Methyl 2-amino-4-methylpent-4-enoate CAS No. 103550-87-4](/img/structure/B1365387.png)
Methyl 2-amino-4-methylpent-4-enoate
Overview
Description
Methyl 2-amino-4-methylpent-4-enoate (MAMP) is an important organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid methionine, and is primarily used as a metabolic intermediate in biochemical and physiological studies. In recent years, MAMP has been used in a wide range of laboratory experiments, due to its unique properties and versatility.
Scientific Research Applications
Synthesis of Unnatural α-Amino Acid Derivatives
Research by Hopkins and Malinakova (2007) explored the synthesis of highly substituted unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These were prepared via a palladium-catalyzed three-component coupling method, illustrating the compound's utility in complex organic syntheses (Hopkins & Malinakova, 2007).
In Synthesis of Heterocyclic Systems
Selič et al. (1997) demonstrated the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. This includes the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its role in the creation of complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).
Role in Antibiotic Synthesis
O'sullivan et al. (1979) described the incorporation of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine, synthesized from its constituent amino acids and methyl 5-acetamido-5,5-diethoxycarbonylpent-2-enoate. This process was vital in antibiotic synthesis, particularly in the formation of penicillin N or isopenicillin N (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).
Creation of Antimicrobial Compounds
Research by Gein et al. (2020) utilized methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates in the synthesis of antimicrobial compounds. This study highlights the potential of methyl 2-amino-4-methylpent-4-enoate derivatives in creating new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Enzymatic Resolution of Amines and Amino Alcohols
Takayama, Moree, and Wong (1996) demonstrated the use of cyanomethyl pent-4-enoate in the enzymatic resolution of racemic amines and amino alcohols. This process facilitated the production of chiral pent-4-enamides, which could be chemically deacylated under mild conditions to yield chiral amines (Takayama, Moree, & Wong, 1996).
properties
IUPAC Name |
methyl 2-amino-4-methylpent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGQAXYGUHWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methylpent-4-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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